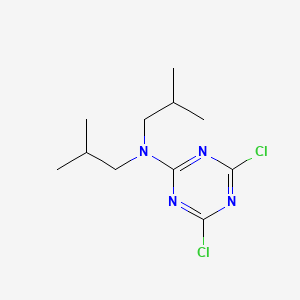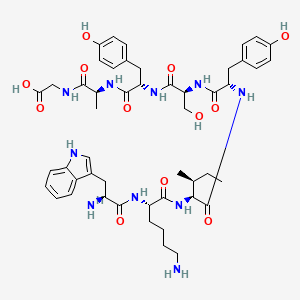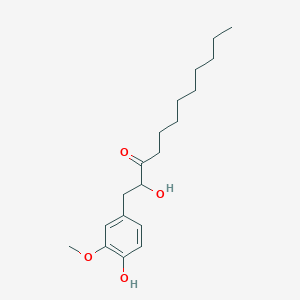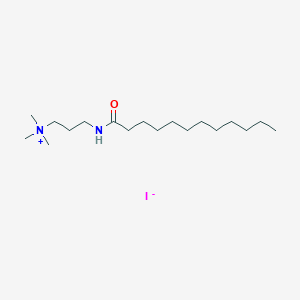![molecular formula C19H19NOS B14247790 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 180154-62-5](/img/structure/B14247790.png)
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a unique structure combining a dibenzothiophene moiety with an azabicyclooctane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol typically involves multi-step organic reactions. One common approach is to start with the dibenzothiophene core, which can be functionalized through various reactions such as halogenation, lithiation, and coupling reactions. The azabicyclooctane moiety can be introduced through nucleophilic substitution or cyclization reactions. The final step often involves the formation of the hydroxyl group through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
化学反応の分析
Types of Reactions
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dibenzothiophene moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dibenzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the dibenzothiophene core.
科学的研究の応用
Chemistry
In chemistry, 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activity. The azabicyclooctane moiety is a common feature in many bioactive molecules, and the dibenzothiophene core can interact with various biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Industry
In industry, this compound may find applications in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes. Its unique structure can contribute to the electronic properties of these materials.
作用機序
The mechanism of action of 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dibenzothiophene core can engage in π-π stacking interactions, while the azabicyclooctane moiety can form hydrogen bonds or ionic interactions.
類似化合物との比較
Similar Compounds
2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene: This compound features a similar dibenzothiophene core but with a different substitution pattern.
2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene: Another related compound with a benzo[b]thiophene moiety.
Uniqueness
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the combination of the dibenzothiophene core with the azabicyclooctane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
180154-62-5 |
|---|---|
分子式 |
C19H19NOS |
分子量 |
309.4 g/mol |
IUPAC名 |
3-dibenzothiophen-2-yl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H19NOS/c21-19(12-20-9-7-13(19)8-10-20)14-5-6-18-16(11-14)15-3-1-2-4-17(15)22-18/h1-6,11,13,21H,7-10,12H2 |
InChIキー |
YHMQSALZLUNGLK-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)(C3=CC4=C(C=C3)SC5=CC=CC=C54)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)



![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)

![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)



